molecular formula C16H24INO7 B4951542 N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4951542
M. Wt: 469.27 g/mol
InChI Key: RDNFFQHISFMJNW-UHFFFAOYSA-N
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Description

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that features an iodophenoxy group, ethoxy linkages, and a methoxypropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps. One common method includes the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2-iodophenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 3-methoxypropan-1-amine under basic conditions to yield the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodophenol derivatives, while substitution reactions can produce azido or cyano derivatives.

Scientific Research Applications

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. The presence of the iodophenoxy group suggests it may be involved in halogen bonding interactions, which can influence biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine
  • N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine

Uniqueness

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to the presence of the methoxypropanamine moiety, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO3.C2H2O4/c1-17-9-4-7-16-8-10-18-11-12-19-14-6-3-2-5-13(14)15;3-1(4)2(5)6/h2-3,5-6,16H,4,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNFFQHISFMJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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